molecular formula C19H20FN5O2 B2459830 3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-33-4

3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2459830
CAS No.: 887463-33-4
M. Wt: 369.4
InChI Key: NWLQGQSFDPHRBL-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” has a molecular formula of C19H20FN5O2. Its average mass is 369.393 Da and its monoisotopic mass is 369.160095 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely unknown based on the available information. The molecular formula, C19H20FN5O2, provides some basic information about its composition .

Scientific Research Applications

Dual-Target Directed Ligands

This compound is explored as part of a novel approach in drug discovery, targeting multiple biological pathways to enhance therapeutic efficacy. For instance, it is part of a series designed to act on adenosine receptors and monoamine oxidase B (MAO-B), indicating potential for neuroprotective and neurodegenerative disease therapies, especially Parkinson's disease (Załuski et al., 2019).

Antidepressant and Anxiolytic Agents

Compounds related to this structure have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, showing potential as antidepressant and anxiolytic agents (Zagórska et al., 2016).

Anticonvulsant Activity

Analogues with slight modifications in the chemical structure of this compound have been synthesized and tested for anticonvulsant activity, contributing to the development of new treatments for epilepsy (Kelley et al., 1995).

Adenosine Receptor Antagonists

Research into derivatives of this compound has focused on improving selectivity and potency as adenosine receptor antagonists. This has implications for the treatment of various conditions, including cardiovascular diseases and cancer (Baraldi et al., 2008).

Metabolic Profile Studies

Understanding the metabolic profile of drugs is crucial for drug development. Studies have investigated the in vitro metabolic profile of analogues, providing valuable information for pharmacokinetics and drug safety assessments (Cardoso et al., 2019).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, reactivity, and potential biological activity. Given the activity of related compounds at the 5-HT1A receptor , it could be of interest in the development of new antidepressant drugs.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-4-9-23-12(2)10-24-15-16(21-18(23)24)22(3)19(27)25(17(15)26)11-13-5-7-14(20)8-6-13/h5-8,10H,4,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLQGQSFDPHRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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